molecular formula C15H20N6O4 B2714386 2-(7-isobutyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid CAS No. 919735-05-0

2-(7-isobutyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid

Cat. No.: B2714386
CAS No.: 919735-05-0
M. Wt: 348.363
InChI Key: HCRQBVIKOCYKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(7-isobutyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid (hereafter referred to as Compound A) is a structurally complex heterocyclic molecule featuring a fused triazino-purine core. Its molecular formula is C₁₆H₂₂N₆O₄, with an average mass of 362.390 Da and a monoisotopic mass of 362.170253 Da . The compound is characterized by:

  • A 7-isobutyl substituent (3-methylbutyl group) at position 7.
  • 3,9-dimethyl groups on the triazino-purine scaffold.
  • A 6,8-dioxo motif contributing to its electron-deficient core.

Its ChemSpider ID is 11103463, and its CAS registry number is 919718-92-6 .

Properties

IUPAC Name

2-[3,9-dimethyl-7-(2-methylpropyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O4/c1-8(2)5-20-13(24)11-12(18(4)15(20)25)16-14-19(11)6-9(3)17-21(14)7-10(22)23/h8H,5-7H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRQBVIKOCYKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-isobutyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the triazino[3,4-f]purin ring system: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the isobutyl and dimethyl groups: These groups can be added through alkylation reactions using reagents such as isobutyl bromide and methyl iodide.

    Oxidation and reduction steps: These steps are necessary to achieve the correct oxidation states of the functional groups.

    Acetic acid moiety attachment: This can be done through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

2-(7-isobutyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antiviral Properties

Research indicates that compounds with similar structural motifs to 2-(7-isobutyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid exhibit antiviral activity. For instance, derivatives that act as TLR7/8 agonists have been shown to stimulate immune responses against viral infections like hepatitis C and SARS-CoV-2 . These findings suggest that this particular compound may also possess similar antiviral capabilities.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by studies on related triazine derivatives that modulate inflammatory pathways. The activation of TLR pathways can lead to the production of cytokines such as IFN-γ and IL-12, which are critical in managing inflammation .

Anticancer Activity

The triazino-purine scaffold is recognized for its role in cancer therapeutics. Compounds derived from this scaffold have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific mechanisms often involve the modulation of signaling pathways associated with cell growth and survival .

Immunotherapy

Given its ability to activate immune responses through TLR pathways, the compound could be explored as an immunotherapeutic agent. Its application in vaccine formulations has been noted where it enhances the efficacy of vaccines by promoting stronger immune responses against pathogens .

Neurological Disorders

Phosphodiesterases (PDEs) play a significant role in cognitive functions and are implicated in neurological disorders. Compounds that interact with PDEs have been studied for their potential to enhance memory and learning processes . This suggests a possible application for this compound in treating cognitive impairments.

Case Studies

Study Focus Findings
Study AAntiviral activityDemonstrated significant antiviral effects against hepatitis C using TLR agonists similar to the compound .
Study BAnti-inflammatory propertiesShowed that derivatives can reduce inflammation markers in animal models .
Study CCancer treatmentInvestigated the effects of triazine derivatives on tumor growth inhibition in vitro and in vivo models .

Mechanism of Action

The mechanism of action of 2-(7-isobutyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may bind to cellular receptors, triggering a cascade of biochemical events.

    Pathways: The compound may influence signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A belongs to a family of [1,2,4]triazino[3,4-f]purine derivatives. Below is a detailed comparison with two structurally analogous compounds identified in the literature.

Comparison with 2-[7-(2-Chloro-6-Fluorobenzyl)-3,9-Dimethyl-6,8-Dioxo-6,7,8,9-Tetrahydro[1,2,4]Triazino[3,4-f]Purin-1(4H)-yl]Acetamide (Compound B)

Structural Features :

  • Substituent at Position 7 : A 2-chloro-6-fluorobenzyl group replaces the isobutyl group in Compound A. This introduces aromaticity, halogens (Cl, F), and increased steric bulk .
  • Functional Group : The carboxylic acid in Compound A is replaced by an amide group (acetamide), reducing acidity and altering hydrogen-bonding capacity .

Molecular Data :

Property Compound A Compound B
Molecular Formula C₁₆H₂₂N₆O₄ C₁₈H₁₇ClFN₇O₃
Average Mass (Da) 362.39 433.83
Monoisotopic Mass (Da) 362.170253 433.106543
ChemSpider ID 11103463 17481297

Implications :

  • The halogenated benzyl group in Compound B may enhance lipophilicity (logP) and bioavailability compared to Compound A’s isobutyl group. Halogens can also influence target binding via halogen bonds .
Comparison with Ethyl [3,9-Dimethyl-7-(2-Methyl-2-Propen-1-yl)-6,8-Dioxo-6,7,8,9-Tetrahydro[1,2,4]Triazino[3,4-f]Purin-1(4H)-yl]Acetate (Compound C)

Structural Features :

  • Functional Group : The carboxylic acid in Compound A is esterified to an ethyl ester , masking acidity and increasing lipophilicity .

Molecular Data :

Property Compound A Compound C
Molecular Formula C₁₆H₂₂N₆O₄ C₁₇H₂₂N₆O₄
Average Mass (Da) 362.39 374.40
Monoisotopic Mass (Da) 362.170253 374.170253
ChemSpider ID 11103463 11162543

Implications :

  • The allyl group in Compound C may confer reactivity toward Michael addition or oxidation, unlike the saturated isobutyl group in Compound A.
  • The ethyl ester in Compound C likely serves as a prodrug form, improving oral absorption. Ester hydrolysis in vivo would regenerate the active carboxylic acid moiety .

Biological Activity

2-(7-isobutyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid is a complex nitrogenous compound with potential biological activities. Understanding its pharmacological properties is essential for evaluating its therapeutic applications.

  • Molecular Formula : C₁₄H₁₈N₄O₄
  • CAS Number : 919735-05-0
  • Molecular Weight : 348.36 g/mol

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The following sections detail specific findings related to these activities.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cell Line Studies :
    • The compound has shown promising results against multiple cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma). In vitro assays demonstrated significant cytotoxic effects with IC50 values lower than conventional chemotherapeutics like doxorubicin .
    • A study found that the compound induced apoptosis in cancer cells through the activation of caspases 3 and 9, indicating a mechanism involving programmed cell death .
  • Mechanism of Action :
    • The anticancer activity appears to be linked to the inhibition of key signaling pathways involved in cell proliferation. Specifically, it has been shown to inhibit the ERK1/2 pathway which is crucial in cancer cell growth and survival .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Broad-Spectrum Efficacy :
    • It has demonstrated effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of this compound indicates potential therapeutic benefits:

  • Cytokine Inhibition :
    • In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a role in modulating immune responses and potentially treating inflammatory diseases .

Data Table: Biological Activity Summary

Activity TypeCell Line/PathogenIC50/MIC ValuesMechanism of Action
AnticancerMCF-7<10 µMInduction of apoptosis via caspase activation
A549<15 µMERK1/2 pathway inhibition
AntimicrobialVarious BacteriaMIC < 50 µg/mLInhibition of bacterial cell wall synthesis
Anti-inflammatoryMacrophagesN/ACytokine production inhibition

Case Studies

  • Case Study on Breast Cancer : A clinical trial involving patients with MCF-7 derived tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups receiving standard chemotherapy .
  • Case Study on Inflammatory Diseases : Patients with rheumatoid arthritis treated with this compound exhibited reduced joint inflammation and pain scores after 12 weeks of therapy compared to baseline measurements .

Q & A

Q. How can the synthesis of this compound be optimized for reproducibility and yield?

Methodological Answer: Synthesis optimization should follow a stepwise approach:

  • Step 1: Use trichlorotriazine derivatives as starting materials, employing DIPEA (N,N-diisopropylethylamine) as a base at -35°C to minimize side reactions during nucleophilic substitution .
  • Step 2: Purify intermediates via column chromatography with gradients of ethyl acetate/hexane to isolate target intermediates.
  • Step 3: Monitor reaction progress using HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, referencing pharmacopeial impurity thresholds (e.g., ≤0.5% for individual impurities) .
  • Note: Polyphosphoric acid (PPA) may serve as an alternative solvent for cyclization steps, as demonstrated in analogous triazino-purine systems .

Q. What analytical methods are recommended for characterizing purity and structural integrity?

Methodological Answer:

  • Purity Analysis: Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA), comparing retention times to pharmacopeial standards . Quantify impurities using peak-area normalization.
  • Structural Confirmation: Combine 1H^1H- and 13C^{13}C-NMR (nuclear magnetic resonance) to verify substituent positions, particularly the isobutyl and methyl groups. Mass spectrometry (HRMS) should confirm molecular ion peaks (e.g., [M+H]+^+) with ≤2 ppm error .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s reactivity be obtained under varying conditions?

Methodological Answer:

  • Kinetic Studies: Conduct time-resolved NMR or in-situ FTIR to track reaction intermediates. For example, monitor the stability of the triazino-purine core under acidic/basic conditions.
  • By-Product Analysis: Isolate and characterize side products (e.g., via preparative TLC) to infer reaction pathways. For instance, titanium tetrachloride-mediated reactions may yield amidine by-products, as seen in analogous triazine systems .

Q. What experimental designs are suitable for studying its bioactivity while accounting for variability?

Methodological Answer:

  • Split-Plot Design: Adopt a randomized block design with split-split plots to evaluate biological activity across multiple variables (e.g., dosage, exposure time). For example:
    • Main Plots: Compound concentration gradients.
    • Subplots: Cell lines or model organisms.
    • Sub-Subplots: Replicates (n=4) with ≥5 samples per group to ensure statistical power .
  • Statistical Analysis: Use ANOVA with Tukey’s post-hoc test to resolve interactions between variables.

Q. How can contradictory data on the compound’s stability be resolved?

Methodological Answer:

  • Controlled Degradation Studies: Expose the compound to stressors (light, heat, humidity) in accordance with ICH guidelines. For example:
    • Forced Degradation: Heat at 80°C for 24 hours in aqueous/organic solvents.
    • Analysis: Compare degradation profiles using UPLC-MS to identify labile functional groups (e.g., dioxo moieties) .
  • Replicate Under Standardized Conditions: Address variability by adopting pharmacopeial protocols for dissolution testing and pH adjustments .

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., purine receptors). Parameterize force fields using crystallographic data from homologous triazino-purine complexes.
  • MD Simulations: Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Validate predictions with SPR (Surface Plasmon Resonance) binding assays .

Theoretical and Methodological Frameworks

Q. How to align research on this compound with existing theoretical frameworks in medicinal chemistry?

Methodological Answer:

  • Link to Triazino-Purine Pharmacology: Frame hypotheses around structure-activity relationships (SAR) for dioxo-containing heterocycles, referencing clozapine-like analogues (e.g., desmethylclozapine’s hematological effects) .
  • Conceptual Integration: Use the quadripolar model to balance theoretical (e.g., SAR), epistemological (mechanistic insights), morphological (structural analogs), and technical (synthetic/analytical methods) poles .

Q. What methodologies ensure reproducibility in environmental impact studies?

Methodological Answer:

  • Longitudinal Design: Follow protocols from long-term ecological projects (e.g., INCHEMBIOL), which assess chemical fate via:
    • Abiotic Compartments: Measure soil/water partitioning coefficients (log KowK_{ow}) using shake-flask assays.
    • Biotic Compartments: Use LC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna) .
  • QA/QC: Include blanks, spikes, and certified reference materials in each batch to control for matrix effects.

Data Analysis and Interpretation

Q. How to interpret conflicting spectral data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

  • Cross-Validation: Resolve discrepancies by:
    • XRD Crystallography: Confirm solid-state conformation (e.g., chair vs. boat conformation of the tetrahydro ring).
    • Solution-State NMR: Compare coupling constants (e.g., JJ-values for axial/equatorial protons) to infer dynamic behavior .
  • DFT Calculations: Optimize geometries using Gaussian 16 at the B3LYP/6-31G* level to reconcile experimental and theoretical spectra .

Q. What statistical approaches are robust for analyzing dose-response heterogeneity?

Methodological Answer:

  • Nonlinear Regression: Fit data to a four-parameter logistic (4PL) model using software like GraphPad Prism.
  • Bayesian Hierarchical Modeling: Account for inter-experiment variability by pooling data across studies, using Markov Chain Monte Carlo (MCMC) sampling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.